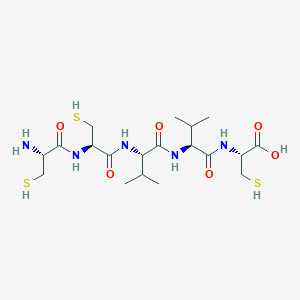![molecular formula C16H13NO2S2 B12601807 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- CAS No. 650635-69-1](/img/structure/B12601807.png)
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups and a 4-methylphenylthio group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) as the solvent. The reaction proceeds efficiently under mild conditions, providing good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methylphenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-
- Other benzothiazole derivatives : Compounds with different substituents on the benzothiazole ring.
Uniqueness
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenylthio group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for specific applications.
特性
CAS番号 |
650635-69-1 |
|---|---|
分子式 |
C16H13NO2S2 |
分子量 |
315.4 g/mol |
IUPAC名 |
2,5-dimethyl-6-(4-methylphenyl)sulfanyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO2S2/c1-8-4-6-11(7-5-8)21-15-9(2)13(18)12-16(14(15)19)20-10(3)17-12/h4-7H,1-3H3 |
InChIキー |
FYIFECUWPXLOCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


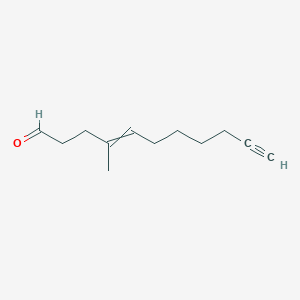
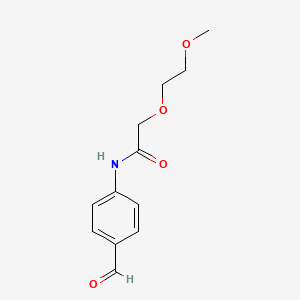
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)

![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)

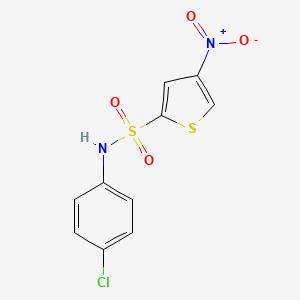
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
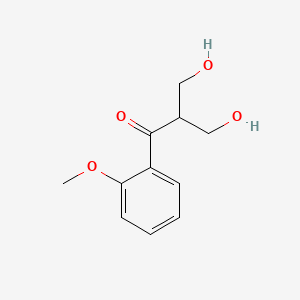
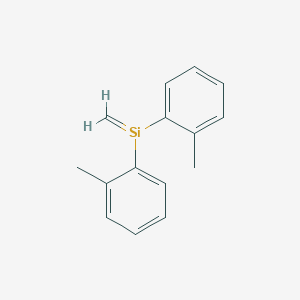
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
